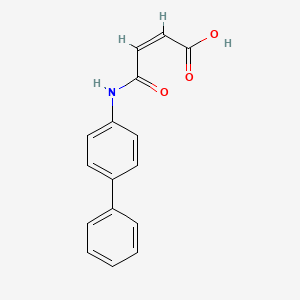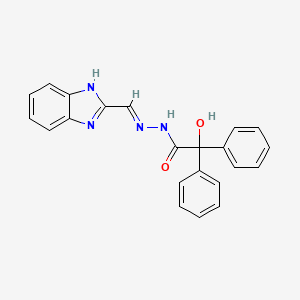![molecular formula C26H37N3O2 B6013071 2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6013071.png)
2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is also known as Hydroxyzine, which is a prescription medication used for the treatment of anxiety, itching, and allergies.
作用机制
The exact mechanism of action of Hydroxyzine is not fully understood. However, it is believed to work by blocking the histamine receptors in the brain, which reduces the activity of the central nervous system and produces a calming effect. It also has anticholinergic properties, which further contribute to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
Hydroxyzine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotions. It also has anti-inflammatory and antihistaminic effects, which make it useful in the treatment of allergic reactions and inflammation.
实验室实验的优点和局限性
Hydroxyzine has several advantages for use in lab experiments. It is a well-tolerated medication with a low risk of adverse effects. It is also readily available and relatively inexpensive. However, one limitation of using Hydroxyzine in lab experiments is that its mechanism of action is not fully understood, which may affect the interpretation of the results.
未来方向
There are several future directions for research on Hydroxyzine. One direction is to further investigate its mechanism of action and its effects on neurotransmitters and other signaling pathways in the brain. Another direction is to explore its potential therapeutic applications in other medical conditions, such as depression and post-traumatic stress disorder. Additionally, research could be conducted to develop new formulations of Hydroxyzine that are more effective and have fewer side effects.
Conclusion:
In conclusion, Hydroxyzine is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of anxiety disorders, insomnia, and other sleep disorders. Its mechanism of action is not fully understood, but it is believed to work by blocking histamine receptors in the brain. Hydroxyzine has several advantages for use in lab experiments, but its limitations should also be considered. There are several future directions for research on Hydroxyzine, which may lead to the development of new and more effective treatments for various medical conditions.
合成方法
The synthesis of 2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol involves the reaction of 4-chlorobenzhydryl piperazine with 2-(2-aminoethoxy) ethanol in the presence of a catalyst. This reaction results in the formation of Hydroxyzine, which is then purified and used for various scientific research applications.
科学研究应用
Hydroxyzine has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of anxiety disorders, such as generalized anxiety disorder, panic disorder, and social anxiety disorder. It has also been used as a sedative, hypnotic, and anxiolytic agent in the management of insomnia and other sleep disorders.
属性
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-(1-phenylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O2/c1-21-18-22(8-9-26(21)31-2)19-28-15-16-29(20-25(28)12-17-30)24-10-13-27(14-11-24)23-6-4-3-5-7-23/h3-9,18,24-25,30H,10-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDSCZSTHXZZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)C3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-adamantyl)-1-(2-hydroxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6012988.png)
![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)
![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)
![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)
![6-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6013037.png)
![2-(4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6013041.png)



![2-methyl-6-oxo-N-(1-phenylethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6013056.png)

![2-(3-hydroxybenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6013079.png)
![6-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6013084.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B6013091.png)